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Compound of Interest

Compound Name:
2-(3-chlorophenoxy)-3-

methylpyrazine

CAS No.: 2549015-56-5

Cat. No.: B6442476 Get Quote

Executive Summary
2-(3-chlorophenoxy)-3-methylpyrazine (Formula: C₁₁H₉ClN₂O) is a heteroaromatic ether

utilized as a strategic scaffold in the development of agrochemicals (specifically Phytoene

Desaturase inhibitors) and pharmaceutical intermediates (kinase inhibitors).[1][2] This guide

provides a rigorous analysis of its physicochemical properties, a validated protocol for its

synthesis via nucleophilic aromatic substitution (

), and detailed characterization data.

Chemical Identity and Physicochemical Profile[1][2]
[3][4][5][6][7]
Nomenclature and Identifiers[1][2]

IUPAC Name: 2-(3-chlorophenoxy)-3-methylpyrazine[1][2]

Molecular Formula: C₁₁H₉ClN₂O[1][2]

SMILES:Cc1nc(Oc2cccc(Cl)c2)ncc1
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InChIKey: (Predicted based on structure) VKJIAEQRKBQLLA-UHFFFAOYSA-N (Analogous)

Molecular Weight Calculation
The molecular weight is derived from standard IUPAC atomic weights.[2]

Element Count
Atomic Weight (
g/mol )

Subtotal ( g/mol )

Carbon (C) 11 12.011 132.121

Hydrogen (H) 9 1.008 9.072

Chlorine (Cl) 1 35.450 35.450

Nitrogen (N) 2 14.007 28.014

Oxygen (O) 1 15.999 15.999

Total MW 220.66 g/mol

Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional groups critical for the

molecule's reactivity and binding properties.
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Figure 1: Structural connectivity of 2-(3-chlorophenoxy)-3-methylpyrazine showing the

central pyrazine ring, the ether linkage, and the meta-chlorophenyl tail.[1][2]

Synthetic Methodology
The synthesis of 2-(3-chlorophenoxy)-3-methylpyrazine is achieved via Nucleophilic

Aromatic Substitution (

).[1][2] The pyrazine ring is electron-deficient, facilitating the displacement of a halogen leaving
group by a phenoxide nucleophile.[1][2]

Reaction Mechanism
The reaction proceeds through a Meisenheimer-like transition state.[1][2] The presence of the

methyl group at the C3 position provides steric influence but does not prevent the attack at the

C2 position.
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Figure 2:

reaction pathway for the synthesis of the target compound.[1][2]

Experimental Protocol
Objective: Synthesize 10 grams of 2-(3-chlorophenoxy)-3-methylpyrazine.

Materials:

2-Chloro-3-methylpyrazine (1.0 eq, 12.8 g)[2]
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3-Chlorophenol (1.1 eq, 14.1 g)[1][2]

Potassium Carbonate (

) (2.0 eq, 27.6 g)[1][2]

Dimethylformamide (DMF) (anhydrous, 100 mL)[1][2]

Procedure:

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-

chlorophenol (14.1 g) in DMF (100 mL). Add

(27.6 g) and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.

Addition: Add 2-chloro-3-methylpyrazine (12.8 g) dropwise or in one portion.

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a

nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

Complete conversion is typically observed within 4–6 hours.[1][2]

Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL)

and extract with Ethyl Acetate (3 x 100 mL).

Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted

phenol), water, and brine. Dry over anhydrous

, filter, and concentrate under reduced pressure.

Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-20%

EtOAc in Hexanes) to yield the product as a pale yellow oil or low-melting solid.

Analytical Characterization
To validate the structure, the following spectral data signatures are expected:

Proton NMR ( NMR, 400 MHz, )
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Chemical Shift (

, ppm)
Multiplicity Integration Assignment

8.15 Doublet (d) 1H Pyrazine H-6

8.05 Doublet (d) 1H Pyrazine H-5

7.00 - 7.40 Multiplet (m) 4H
3-Chlorophenyl

protons

2.55 Singlet (s) 3H Methyl group (-CH3)

Mass Spectrometry (GC-MS)[1][2]
Molecular Ion (

): 220 m/z[1][2]

Isotope Pattern: A characteristic 3:1 ratio at m/z 220 and 222 due to the presence of one

Chlorine atom.[1][2]

Fragmentation: Loss of the chlorophenoxy radical may show a base peak at m/z ~93

(methylpyrazine cation).[1][2]

Applications and Biological Relevance[8]
Agrochemical Mode of Action (PDS Inhibition)
Pyrazine-phenoxy ethers are structural analogs to established herbicides like diflufenican.[1][2]

They often act by inhibiting Phytoene Desaturase (PDS), a key enzyme in the carotenoid

biosynthesis pathway. Inhibition leads to the accumulation of phytoene and photo-bleaching of

the plant.[1][2]
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Figure 3: Proposed Mode of Action in herbicide applications.[2] The compound inhibits PDS,

preventing carotenoid formation and leading to plant death via photo-oxidation.[1][2]
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Pharmaceutical Intermediate
This scaffold serves as a versatile building block for kinase inhibitors.[1][2] The chlorine atom

on the phenoxy ring provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to

increase molecular complexity and selectivity.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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